Silaoxirane

Description

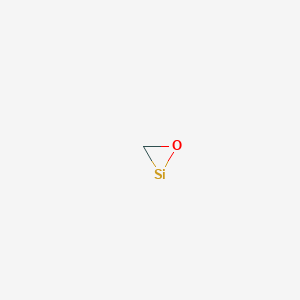

Structure

2D Structure

Properties

Molecular Formula |

CH2OSi |

|---|---|

Molecular Weight |

58.111 g/mol |

InChI |

InChI=1S/CH2OSi/c1-2-3-1/h1H2 |

InChI Key |

HXARGTJIWBVKSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1O[Si]1 |

Origin of Product |

United States |

Synthetic Methodologies for Silaoxiranes

Strategies for Silaoxirane Ring Construction

The formation of the this compound ring is a significant challenge in organosilicon chemistry due to its high ring-strain energy. researchgate.net Chemists have developed several key strategies that utilize reactive silicon species to achieve this synthesis.

Synthesis from N-Heterocyclic Carbene (NHC) Stabilized Halosilylenes

The use of N-heterocyclic carbenes (NHCs) to stabilize highly reactive silicon(II) dihalides has been a pivotal development in silicon chemistry. researchgate.net These NHC-stabilized halosilylenes serve as effective starting materials for the synthesis of rare organosilicon compounds, including silaoxiranes. researchgate.net The NHC acts as a robust ligand, allowing for the isolation and handling of silylene species that would otherwise be transient. researchgate.net

The reaction typically involves a cycloaddition of the NHC-stabilized silylene with a suitable carbonyl compound. For instance, the reaction of the NHC-stabilized silylene, [PhC(NtBu)2SiCl], with 2-adamantanone (B1666556) results in a [1+2] cycloaddition to form the corresponding this compound, which is stable in the solid state and in solution under an inert atmosphere. goettingen-research-online.de Similarly, the reaction of an IPr-stabilized dichlorosilylene (B1217353) (IPr=1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene) with benzophenone (B1666685) also yields a this compound adduct. womengovtcollegevisakha.ac.in Another example involves the reaction of a stable 1,1'-ferrocenediyl-backboned N-heterocyclic silylene with fluorenone, which affords a this compound through a formal [2+1] cycloaddition. premc.org

Table 1: Examples of this compound Synthesis from NHC-Stabilized Silylenes

| NHC-Stabilized Silylene | Carbonyl Compound | This compound Product | Reference |

|---|---|---|---|

| [PhC(NtBu)2SiCl] | 2-Adamantanone | This compound 1 | goettingen-research-online.de |

| IPr·SiCl2 | Benzophenone | This compound adduct 108 | womengovtcollegevisakha.ac.in |

Reactions of Silylenes with Carbonyl Compounds

The reaction of silylenes, which are silicon analogues of carbenes, with carbonyl compounds is a fundamental method for constructing silaoxiranes. ias.ac.innih.gov These reactions can yield diverse products, but under specific conditions, the formation of the three-membered this compound ring is favored. ias.ac.in The process is generally understood to proceed through the initial formation of a carbonyl-silaylide, which can then cyclize to the this compound. ias.ac.innih.gov

The direct cycloaddition of a silylene to the carbon-oxygen double bond of an aldehyde or ketone is a primary pathway to silaoxiranes, also known as oxasilacyclopropanes. nih.gov This transformation represents a [1+2] cycloaddition, forming a new silicon-carbon bond and a silicon-oxygen bond simultaneously. goettingen-research-online.de

For example, an isolable dialkylsilylene, 2,2,5,5-tetrakis(trimethylsilyl)silacyclopentane-1,1-diyl, reacts smoothly with adamantanone at room temperature to afford the corresponding this compound as a stable 1:1 adduct in high yield. ias.ac.in Similarly, the reaction of an NHC-stabilized silylene with 2-adamantanone yields a stable this compound. goettingen-research-online.de These reactions demonstrate that silylenes can add directly across C=O π-bonds to form stable silacycles. ias.ac.in

The structure of the carbonyl compound significantly influences the outcome of its reaction with a silylene. goettingen-research-online.deias.ac.in The choice between forming a stable this compound or other products is highly dependent on the electronic and steric properties of the substituents on the carbonyl group. goettingen-research-online.deresearchgate.net

For instance, while the reaction of a stable dialkylsilylene with the non-enolizable ketone adamantanone yields a this compound, its reaction with acetone (B3395972), an enolizable ketone, produces the corresponding silyl (B83357) enol ether instead. ias.ac.in The reactivity of pyridylamino-functionalized silylenes also shows a strong dependence on the ketone's structure. researchgate.net While acetone and diphenylketene (B1584428) exclusively formed silaoxiranes, other ketones like benzophenone and acetophenone (B1666503) led to dearomatization of the silylene's pyridine (B92270) backbone, although an intermediate this compound was observed in the case of acetophenone. researchgate.net

Furthermore, the reaction of the NHC-stabilized silylene [PhC(NtBu)2SiCl] with 2-adamantanone gives the expected this compound, but its reaction with 3,5-di-tert-butyl-o-benzoquinone (B121359) results in a [1+4] cycloaddition product, highlighting how a different carbonyl framework can completely alter the reaction pathway. goettingen-research-online.de Theoretical studies on the reaction of a chlorosilylenoid with aldehydes also suggest that the nature of the aldehyde's substituent (e.g., methyl vs. phenyl) affects the subsequent reactions of the this compound intermediate. acs.org

Table 2: Influence of Carbonyl Structure on Reaction Products with Silylenes

| Silylene | Carbonyl Compound | Major Product | Reference |

|---|---|---|---|

| Dialkylsilylene | Adamantanone | This compound | ias.ac.in |

| Dialkylsilylene | Acetone | Silyl enol ether | ias.ac.in |

| Pyridylamino-silylene | Acetone | This compound | researchgate.net |

| Pyridylamino-silylene | Benzophenone | Dearomatized species | researchgate.net |

| [PhC(NtBu)2SiCl] | 2-Adamantanone | This compound | goettingen-research-online.de |

Cycloaddition Reactions with Aldehydes and Ketones

Approaches via Chlorosilylenoids and Aldehyde Addition

A distinct synthetic route involves the use of chlorosilylenoids. A silylenoid is a species that behaves like a silylene but has a salt-like character. In one study, a chlorosilylenoid, [Tsi = C(SiMe3)3], was generated at low temperature (-78 °C) and reacted with aldehydes. acs.org

The proposed mechanism involves the formation of a this compound as a key reactive intermediate. acs.org This intermediate is not isolated but reacts further with another molecule of the aldehyde. acs.org For example, the reaction with acetaldehyde (B116499) yielded a 2,4-dioxasilolane, while the reaction with benzaldehyde (B42025) produced a 2,5-dioxasilolane. acs.org Theoretical calculations support a mechanism where the direct addition of a second aldehyde molecule to the initially formed this compound intermediate is the plausible pathway. acs.org This approach demonstrates a novel synthetic application of chlorosilylenoids for creating functionalized silaheterocycles, with the this compound playing a crucial role as a transient species. acs.org

Precursors and Reactive Intermediates in this compound Synthesis

The synthesis of silaoxiranes is intrinsically linked to the generation and reaction of specific precursors and reactive intermediates.

Precursors: The primary precursors for this compound synthesis are reactive silicon species and carbonyl compounds.

Silylene Precursors: Stable silylenes, often stabilized by bulky substituents or N-heterocyclic carbenes (NHCs), are key starting materials. researchgate.netgoettingen-research-online.deias.ac.in NHC-stabilized halosilylenes like IPr·SiCl2 are particularly notable. womengovtcollegevisakha.ac.in

Silylenoid Precursors: Halogenated silanes such as TsiSiCl3 can be reduced with reagents like lithium naphthalenide (LiNp) to form chlorosilylenoids, which then act as silylene equivalents. acs.org

Carbonyl Precursors: A range of aldehydes and ketones are used as the oxygen and carbon source for the oxirane ring. libretexts.orgorganic-chemistry.org These include non-enolizable ketones like adamantanone and benzophenone, as well as simple aldehydes like acetaldehyde. goettingen-research-online.deias.ac.inacs.org

Reactive Intermediates: The formation of the this compound ring proceeds through highly energetic and transient species.

Silylenes: These divalent silicon compounds are the central reactive intermediates in most syntheses. ias.ac.innih.gov They can be generated as transient species or used as stable, isolable compounds. ias.ac.in

Sila-carbonyl Ylides: In the reaction between a silylene and a carbonyl compound, a sila-carbonyl ylide is often proposed as the initial adduct. ias.ac.innih.gov This 1,3-dipolar species is isomeric with the this compound and can either cyclize to form the three-membered ring or be trapped by other reagents. ias.ac.innih.gov Theoretical calculations suggest that the this compound structure is often more stable than the corresponding ylide. acs.org

Silaoxiranes as Intermediates: In some reaction pathways, the this compound itself acts as a reactive intermediate, undergoing further transformations. For instance, in the reaction of chlorosilylenoids with aldehydes, the this compound intermediate is trapped by a second aldehyde molecule to form five-membered dioxasilolanes. acs.org

Low-Valent Silicon Compounds as Building Blocks

The synthesis of silaoxiranes often relies on the reactivity of low-valent silicon compounds, which serve as indispensable building blocks. capes.gov.brnih.gov Among the most studied of these are silylenes (R₂Si:), the silicon analogues of carbenes. wikipedia.org These species are highly reactive and can be generated through various methods, including the reduction of dihalosilanes. wikipedia.org

A significant advancement in this area has been the isolation of stable silylenes, which can be stored and handled under appropriate conditions. capes.gov.br For instance, N-heterocyclic carbenes (NHCs) have been successfully used to stabilize dichlorosilylene, yielding a three-coordinate silicon(II) compound, (NHC)SiCl₂, in nearly quantitative amounts. capes.gov.brnih.gov This method avoids hazardous reducing agents and provides a readily accessible source of the silylene moiety for further chemical transformations. capes.gov.brnih.gov

Another important class of precursors is silylenoids, which are compounds containing an electropositive metal and a leaving group attached to the same silicon atom. acs.org Although their reactivity often mirrors that of silylenes, they offer alternative synthetic pathways. acs.org For example, the reaction of a (Tsi)chlorosilylenoid with aldehydes has been shown to produce dioxasilolane derivatives, with a this compound proposed as a key intermediate formed via a [2+1] cycloaddition of the silylene unit with the carbonyl group. acs.org

The stabilization of silylenes with bulky substituents is a common strategy to control their reactivity and enable the synthesis of more complex molecules. The use of an amidinate ligand in conjunction with a very bulky tris(trimethylsilyl)silyl substituent led to the successful synthesis of PhC(NtBu)₂Si{Si(SiMe₃)₃}. nih.gov This stable silylene was subsequently used to form a this compound upon reaction with acetone. nih.gov

Table 1: Examples of Low-Valent Silicon Precursors in this compound Synthesis

| Precursor Type | Specific Compound | Role in Synthesis | Reference |

|---|---|---|---|

| Silylene | PhC(NtBu)₂Si{Si(SiMe₃)₃} | Reacts with acetone to form a stable this compound. | nih.gov |

| Silylene | N-Heterocyclic Carbene (NHC) stabilized Dichlorosilylene | Serves as a stable, storable source of the SiCl₂ moiety. | capes.gov.brnih.gov |

| Silylenoid | (Tsi)chlorosilylenoid [Tsi = C(SiMe₃)₃] | Reacts with aldehydes, proposed to form a this compound intermediate. | acs.org |

| Silylene | Dialkylsilylene | Adds to C=O π bonds to afford silaoxiranes as stable compounds. | ias.ac.in |

Role of Silylene and Silene Intermediates

Silylenes and silenes (compounds with a silicon-carbon double bond) are crucial reactive intermediates in the formation of silaoxiranes. wikipedia.orgresearchgate.net The most common pathway involves the formal [2+1] cycloaddition of a silylene with the carbon-oxygen double bond of a ketone or aldehyde. acs.org

Silylene Intermediates: Silylenes are electron-deficient species that readily react with the lone pair of electrons on the oxygen atom of a carbonyl group. ias.ac.in This interaction often leads to the formation of a transient carbonyl silaylide, which can subsequently cyclize to yield the corresponding this compound. ias.ac.in The electronic nature of these silaylide intermediates is dependent on the substituents on both the silicon and the carbonyl carbon atoms. ias.ac.in The generation of transient silylenes, such as dimethylsilylene from the dechlorination of dimethyldichlorosilane, has been demonstrated through trapping reactions, which underscore their role as intermediates. wikipedia.org In some cases, the this compound itself is an unobserved intermediate that reacts further. For example, in the reaction between decamethylsilicocene and aldehydes, a this compound was proposed as a key intermediate that leads to the formation of dioxasilolane derivatives. acs.org

Silene Intermediates: While less common in this compound synthesis, silenes also exhibit reactivity that can lead to related structures. Chiral cyclic silenes have been synthesized and their reactivity with molecules like CO₂ has been investigated. researchgate.net This reaction resulted in the cleavage of the CO₂ molecule and the formation of a new stereocenter, with a [2+2] cycloaddition product considered the key intermediate. researchgate.net Although not a direct synthesis of a this compound, this reactivity highlights the potential of Si=C bonds in cycloaddition reactions with oxygen-containing functional groups. researchgate.net The organometallic chemistry of silicon has increasingly focused on reactive intermediates like silylenes and disilenes, which can be stabilized in the coordination sphere of a transition metal, allowing for the exploration of their chemical potential. researchgate.net

Ligand Design and Stabilization Strategies in this compound Synthesis

The inherent instability of the three-membered this compound ring, a consequence of high ring strain, necessitates sophisticated stabilization strategies. researchgate.net These strategies primarily involve the use of sterically demanding and electronically suitable ligands to provide kinetic and thermodynamic protection.

Kinetic and Thermodynamic Protection of this compound Derivatives

A clear example of this dual protection is the synthesis of a this compound from the reaction of the silylene PhC(NtBu)₂Si{Si(SiMe₃)₃} with acetone. nih.gov The hypersilyl group, -Si(SiMe₃)₃, is exceptionally bulky and provides crucial kinetic shielding for the reactive three-membered ring. nih.govresearchgate.net This steric hindrance is essential for protecting the this compound derivative, especially when less bulky substituents are present on the carbon atom of the ring. nih.gov The selection of appropriate precursors and reaction conditions can steer the process toward a thermodynamically favored product over one that is merely kinetically accessible. rsc.org

Reactivity and Mechanistic Investigations of Silaoxiranes

Fundamental Reactivity Patterns of Silaoxiranes

The high reactivity of silaoxiranes stems from their significant ring strain, making them susceptible to various transformations. researchgate.net Two primary reactivity pathways dominate the chemistry of silaoxiranes: ring-opening reactions, driven by the cleavage of the strained Si-C or Si-O bonds, and ring-expansion reactions, where the three-membered ring incorporates additional atoms to form larger, more stable silacycles.

Ring-Opening Reactions of Silaoxiranes

Ring-opening reactions are a characteristic feature of silaoxiranes, providing a versatile route to functionalized organosilicon compounds. epdf.pub These reactions can be initiated by a variety of reagents, with nucleophiles being particularly effective. The regioselectivity of the ring-opening is a crucial aspect, often influenced by both steric and electronic factors of the substituents on the silaoxirane ring and the nature of the attacking nucleophile. magtech.com.cn

The cleavage of the this compound ring by nucleophiles is a fundamental process that showcases the electrophilic nature of the silicon and carbon atoms within the strained ring. pressbooks.publibretexts.orgallen.in The reaction mechanism can draw parallels to the well-studied ring-opening of organic epoxides, involving considerations of Sɴ1 and Sɴ2 pathways. masterorganicchemistry.comyoutube.comlibretexts.orgkhanacademy.orgchemistryhall.com

The ring-opening of silaoxiranes by nucleophiles can be understood by drawing analogies to the Sɴ1 and Sɴ2 mechanisms observed in organic epoxides. masterorganicchemistry.comyoutube.comlibretexts.orgkhanacademy.orgchemistryhall.com

Sɴ2-like Mechanism: In a bimolecular nucleophilic substitution (Sɴ2) type of reaction, the nucleophile attacks one of the ring atoms (either silicon or carbon) and the bond to the oxygen atom breaks in a concerted step. allen.in This pathway is generally favored with strong nucleophiles and on sterically less hindered carbon atoms. magtech.com.cn The reaction rate in an Sɴ2 mechanism is dependent on the concentrations of both the this compound and the nucleophile. libretexts.orgyoutube.com The attack typically occurs from the backside, leading to an inversion of stereochemistry at the attacked center. allen.in

Sɴ1-like Mechanism: A unimolecular nucleophilic substitution (Sɴ1) type of mechanism involves a stepwise process. allen.in The first and rate-determining step is the cleavage of a ring bond to form a carbocation or a silicocation intermediate. masterorganicchemistry.comyoutube.com This is more likely to occur at a more substituted carbon atom that can stabilize the positive charge. masterorganicchemistry.com The subsequent step is the rapid attack of the nucleophile on the cationic intermediate. allen.in Polar protic solvents can favor Sɴ1 pathways by stabilizing the ionic intermediates. libretexts.orgkhanacademy.org Due to the planar nature of the carbocation intermediate, a mixture of stereoisomers can be expected. allen.in

The choice between an Sɴ1 and Sɴ2-like pathway is influenced by several factors, including the structure of the this compound, the strength of the nucleophile, and the reaction conditions. For instance, theoretical studies on the reaction of a chlorosilylenoid with aldehydes suggest that the formation of different dioxasilolane products can be explained by considering the stability of partial charges developed in the transition states, which is a key aspect of both Sɴ1 and Sɴ2 reaction pathways. acs.org The phenyl group, for example, can stabilize developing charges through resonance, favoring a specific reaction path. acs.org

The reaction of silaoxiranes with various nucleophiles has been a subject of experimental and theoretical investigation. These reactions often lead to the formation of functionalized silanes and can sometimes be followed by further transformations.

One notable example is the reaction of silaoxiranes with aldehydes. Theoretical computations suggest a plausible mechanism involving the direct addition of an aldehyde to a this compound intermediate. acs.org Depending on whether the Si-C or Si-O bond of the this compound cleaves, different five-membered silaheterocycles, namely 2,4-dioxasilolanes or 2,5-dioxasilolanes, can be formed. acs.org The cleavage of the Si-C bond is generally thermodynamically and kinetically favored. acs.org

Another interesting reaction is the proposed nucleophilic attack of an oxygen atom from a second molecule of an aldehyde at the silicon center of a this compound intermediate. rsc.org This can lead to the formation of a dioxasilolane derivative. rsc.org

Furthermore, silaoxiranes have been shown to react with methanol (B129727) in benzene, resulting in a ring-opening product, a methoxysilane. acs.org This highlights the susceptibility of the strained ring to attack by alcohol nucleophiles. The table below summarizes the outcomes of some reported reactions of silaoxiranes with specific nucleophiles.

| This compound Intermediate Source | Nucleophile | Product(s) | Reference |

| (Tsi)chlorosilylenoid + Acetaldehyde (B116499) | Acetaldehyde | 2,4-Dioxasilolane | acs.org |

| (Tsi)chlorosilylenoid + Benzaldehyde (B42025) | Benzaldehyde | 2,5-Dioxasilolane | acs.org |

| Silylene + 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | Dioxasilolane derivative | rsc.org |

| Photochemically/Thermally generated | Methanol | Ring-opened methoxysilane | acs.org |

Analogies to Organic Epoxide Ring-Opening (Sɴ1/Sɴ2 Considerations)

Ring Expansion Reactions of Silaoxiranes

Beyond simple ring-opening, silaoxiranes can undergo ring expansion reactions, where the three-membered ring incorporates another molecule to form a larger, often more stable, heterocyclic system. These reactions provide a powerful tool for the synthesis of a variety of silacycles.

A significant class of ring expansion reactions involves the interaction of silaoxiranes with isonitriles. researchgate.net Isonitriles, with their unique electronic structure, can insert into the Si-C bond of the this compound ring. iupac.org This reaction typically leads to the formation of four-membered silacycles. researchgate.net DFT computations have suggested that three-membered silacycles should almost universally undergo a ring expansion with isonitriles due to the release of ring strain. researchgate.net

In some cases, the initially formed ring-expanded product can undergo further isomerization reactions. For instance, the ring-expanded derivatives of silirane have been observed to undergo subsequent isomerizations, first to an enamine and then through another ring expansion. researchgate.net

The reactivity of pyridylaminosilylene with diphenylketene (B1584428) leads to a this compound which can then undergo further ring expansion with another equivalent of the ketene (B1206846) to form sila-1,3-dioxolanes. researchgate.netnih.gov This highlights that the steric bulk of the incoming substrate can influence whether a stable this compound is isolated or if subsequent ring expansion occurs. researchgate.netnih.gov

The table below provides an overview of ring expansion reactions of silaoxiranes.

| This compound Type | Reactant | Expanded Silacycle Product | Reference |

| Three-membered silacycles | Isonitriles | Four-membered silacycles | researchgate.net |

| Pyridylaminosilylene-derived this compound | Diphenylketene | Sila-1,3-dioxolanes | researchgate.netnih.gov |

Formation of Larger Silaheterocycles

Silaoxiranes serve as precursors for the synthesis of larger silicon-containing heterocyclic compounds. Theoretical studies have proposed that the direct addition of an aldehyde to a this compound intermediate is a plausible mechanism for the formation of five-membered silaheterocycles like 2,4-dioxasilolanes and 2,5-dioxasilolanes. acs.orgacs.orgresearchgate.net This reaction provides a novel synthetic route to functionalized silaheterocycles. acs.org

The regioselectivity of this addition, leading to either the 2,4- or 2,5-dioxasilolane, is influenced by both thermodynamic and kinetic factors. Cleavage of the Si-C bond in the this compound ring to form the 2,5-dioxasilolane is generally favored both thermodynamically and kinetically over the cleavage of the Si-O bond that leads to the 2,4-dioxasilolane. acs.org However, the nature of the substituents on the aldehyde can influence the reaction pathway. For instance, the reaction with acetaldehyde can favor the formation of the 2,4-dioxasilolane, a result attributed to the inability of the methyl group to sufficiently stabilize the partial charges that develop in the transition state leading to the 2,5-dioxasilolane. acs.org In contrast, the phenyl group of benzaldehyde can stabilize these charges, favoring the formation of the 2,5-dioxasilolane. acs.org

Three-membered silacycles can also undergo non-catalyzed ring expansion reactions with isonitriles to yield four-membered silacycles. researchgate.net

Isomerization Pathways of Silaoxiranes

The isomerization of silaoxiranes represents a key aspect of their reactivity. Theoretical and experimental studies have explored various isomerization pathways. For instance, some silaoxiranes can undergo rearrangement to a phosphasilenylidene in solution. researchgate.net Additionally, the isomerization of silagermenylidenes to silagermoxiranylidenes has been investigated through several proposed pathways. researchgate.net

The study of isomerization is crucial for understanding the stability and subsequent reactions of these transient species. Kinetic studies, often employing techniques like arrayed 1H-NMR spectroscopy, have been used to determine the barriers for thermal reversion of related photochromic systems, providing insights into the different isomerization pathways available. rsc.org Theoretical calculations are also instrumental in mapping out the potential energy surfaces and identifying the most favorable isomerization routes. nih.govresearchgate.net For example, in some systems, isomerization can proceed through either a volume-demanding one-bond-flip pathway or a volume-conserving hula-twist pathway, with the preferred route depending on the steric environment. nih.gov

Elucidation of this compound Reaction Mechanisms

Understanding the mechanisms of this compound reactions is fundamental to controlling their synthetic utility. A combination of experimental techniques and theoretical calculations has been employed to unravel the intricate details of these transformations.

Detailed Reaction Pathway Analysis through Experimental and Theoretical Methods

The investigation of this compound reaction mechanisms heavily relies on a synergistic approach combining experimental observations with theoretical computations. acs.orgwikipedia.org Density Functional Theory (DFT) calculations are frequently used to model reaction pathways and support proposed mechanisms. acs.orgresearchgate.net For example, in the reaction of a chlorosilylenoid with aldehydes, DFT calculations at the B3LYP and M05-2X levels of theory have been instrumental in proposing the direct addition of the aldehyde to a this compound intermediate. acs.org

Crossover experiments are a powerful experimental tool for distinguishing between intramolecular and intermolecular reaction pathways. wikipedia.org In the context of silaoxiranes, such experiments could help verify whether rearrangements or additions are truly occurring within a single molecule or between different molecules. Spectroscopic methods, such as NMR, are used to identify and characterize the products of this compound reactions, providing crucial data for mechanistic proposals. researchgate.net

Role of Transient Intermediates in this compound Transformations

The characterization of these transient species is challenging due to their high reactivity. nih.govacs.orgcapes.gov.br Theoretical calculations play a vital role in predicting the structures and properties of these intermediates. acs.orgresearchgate.net In some cases, transient intermediates can be trapped by reacting them with suitable reagents, providing indirect evidence for their existence. capes.gov.br For example, the reaction of a silene with carbon dioxide is proposed to proceed through a [2+2] cycloaddition product as a key intermediate. researchgate.net The study of these fleeting species is crucial for a complete understanding of the reaction mechanism. acs.org

Energetic Profiling of this compound Transformation Processes

The energetic landscape of a reaction dictates its feasibility and outcome. Theoretical methods are employed to calculate the energy profiles of this compound transformations, including the energies of reactants, transition states, intermediates, and products. acs.org These calculations provide insights into the reaction barriers and thermodynamics. For example, in the reaction of a silylenoid with aldehydes, the activation energy for the formation of 2,5-dioxasilolane is influenced by the substituent on the aldehyde. acs.org

The stability of intermediates and the height of activation barriers are key factors determining the predominant reaction pathway. wayne.eduswarthmore.edu For instance, in the formation of larger silaheterocycles from silaoxiranes, the relative energies of the transition states leading to different isomers determine the product distribution. acs.org The effect of solvents on the reaction energetics is also considered, although for reactions in nonpolar solvents like THF, the effects are expected to be small. acs.org

Catalytic Implications of this compound Reactivity

The unique reactivity of silaoxiranes suggests their potential role in catalytic cycles. Catalysts are substances that increase the rate of a chemical reaction by lowering the activation energy without being consumed in the process. cas.org The transformations of silaoxiranes, which involve the formation and cleavage of strained ring systems, could potentially be influenced by catalysts.

While direct catalytic applications involving the isolation and use of silaoxiranes are not yet widespread, understanding their reactivity is crucial for designing new catalytic processes. For instance, the principles governing the ring-opening and rearrangement reactions of silaoxiranes could inform the development of catalysts for related transformations. mdpi.com The reactivity of N-silylamines, which can be synthesized catalytically, highlights the potential for silicon-containing compounds in catalysis. rsc.org

Furthermore, the study of reaction mechanisms in related catalytic systems, such as those involving zirconocene (B1252598) methyl cations in ethylene (B1197577) polymerization, can provide valuable insights. researchgate.net The interplay of steric and electronic effects, which is crucial in determining the reactivity of silaoxiranes, is also a key factor in the efficiency of many catalysts. As our understanding of this compound chemistry deepens, it may become possible to design specific catalysts that can control their formation and subsequent reactions, opening up new avenues for synthetic chemistry.

This compound as a Proposed Intermediate in Catalytic Cycles

The transient nature of silaoxiranes makes their direct observation challenging, yet their existence as key intermediates has been proposed in several catalytic and stoichiometric reactions based on mechanistic and theoretical studies. acs.org These three-membered silicon-containing heterocycles are thought to form and then undergo further transformations, dictating the final product distribution. acs.orgrsc.org

Theoretical investigations, including Density Functional Theory (DFT) calculations, have provided significant support for the role of silaoxiranes in reaction mechanisms. acs.orgresearchgate.net In the reaction of a (Tsi)chlorosilylenoid with aldehydes, for instance, a mechanism involving a this compound intermediate is considered more plausible than pathways involving sila-carbonyl ylide species. acs.org Calculations indicate that the this compound structure is significantly more stable, by approximately 20 kcal/mol, than the corresponding sila-carbonyl ylide. acs.org This energy difference suggests that at low reaction temperatures, such as -78 °C, a mechanism proceeding through the more stable this compound intermediate is more reasonable. acs.org

The proposed formation of a this compound intermediate is a critical step in the synthesis of various silaheterocycles. acs.orgfigshare.com For example, the reaction of silylenes with aldehydes is suggested to proceed via the initial formation of a this compound derivative. rsc.org This intermediate then engages in subsequent reactions, such as nucleophilic attack by another aldehyde molecule, to yield more complex structures like dioxasilolanes. rsc.org The direct addition of an aldehyde to the this compound intermediate represents a plausible mechanistic pathway to explain the formation of observed products. acs.org While further studies are needed for conclusive proof, current experimental and theoretical evidence consistently points to this compound as a viable and influential intermediate in these transformations. acs.org

Table 1: Examples of Reactions with Proposed this compound Intermediates

| Reactants | Proposed Intermediate | Final Product(s) | Source(s) |

| (Tsi)chlorosilylenoid + Acetaldehyde | This compound | 2,4-Dioxasilolane | figshare.com, acs.org |

| (Tsi)chlorosilylenoid + Benzaldehyde | This compound | 2,5-Dioxasilolane | figshare.com, acs.org |

| PhC(NtBu)₂SiN(SiMe₃)₂ + 4-Fluorobenzaldehyde | This compound derivative | Dioxasilolane derivative | rsc.org |

Influence on Organosilicon Catalysis and Synthetic Applications

The postulation of this compound as a reactive intermediate has significant implications for the field of organosilicon catalysis and synthetic chemistry. rsc.orgfigshare.com The ability to generate silaoxiranes, even transiently, opens up novel synthetic pathways for the creation of valuable organosilicon compounds. figshare.comwikipedia.org These pathways offer new strategies for constructing silicon-containing heterocycles, which are important building blocks in materials science and medicinal chemistry. researchgate.netnih.gov

The involvement of this compound intermediates provides a new synthetic route for silaheterocycles like 2,4-dioxasilolanes and 2,5-dioxasilolanes from the reaction of chlorosilylenoids with aldehydes. acs.orgfigshare.com This method represents a novel synthetic application of chlorosilylenoids. figshare.com Furthermore, the reaction of silylenes with certain aldehydes to form dioxasilolane derivatives via a proposed this compound intermediate demonstrates a new type of C-C bond coupling reaction. rsc.org This transformation is highly regio- and stereospecific, exclusively forming the trans isomer in the case of 4-fluorobenzaldehyde, which highlights the synthetic utility of this mechanism. rsc.org

These findings enrich the broader field of organosilicon chemistry, which continually seeks more efficient and selective catalytic methods. researchgate.net The development of reactions that proceed through this compound intermediates contributes to the diversification of organic synthesis strategies. scispace.com By understanding the formation and reactivity of these intermediates, chemists can devise new catalytic cycles and apply them to the synthesis of complex molecules with high precision. rsc.orgscispace.com The mechanistic insights gained from studying this compound-mediated reactions pave the way for designing new catalysts and reactions in organosilicon chemistry. acs.org

Computational and Theoretical Studies on Silaoxiranes

Quantum Chemical Investigations of Silaoxirane Electronic Structure

Quantum chemical methods are foundational to understanding the molecular and electronic properties of novel compounds like silaoxiranes. magritek.com These ab initio calculations, performed from first principles without empirical parameters, solve the fundamental equations of quantum mechanics to describe the behavior of electrons within a molecule. magritek.com Two primary approaches, Wave Function Theory (WFT) and Density Functional Theory (DFT), provide detailed descriptions of the electronic structure, which governs the molecule's bonding, geometry, and reactivity. magritek.com

The three-membered ring of this compound, composed of silicon, oxygen, and carbon, is characterized by significant ring-strain energy. goettingen-research-online.de Computational studies, particularly those employing Complete Active Space Self-Consistent Field (CASSCF) wave functions, have been instrumental in analyzing the bonding within these strained systems. geologyscience.ru The formation and cleavage of the bonds in small ring systems are often complex processes that can follow different minimum energy paths, highlighting the importance of high-level theoretical analysis. geologyscience.ru

Analysis of related three-membered silicon-containing rings shows that the stability and reaction pathways are highly dependent on molecular symmetry. geologyscience.ru For instance, reactions constrained to C₂v symmetry can face energy barriers that are avoided when the system can deform to a lower Cₛ symmetry, a finding that explains the relative stability of 3-rings with bulky substituents that prevent such deformation. geologyscience.ru The bonding within the this compound ring involves a delicate balance of charge distribution and orbital interactions, influenced by the differing electronegativities of silicon, carbon, and oxygen. This inherent strain makes the ring susceptible to ring-opening reactions, a key aspect of its chemistry. nih.gov

Key Features of this compound Ring Bonding

| Bonding Feature | Theoretical Description | Implication |

|---|---|---|

| Ring Strain | High strain energy due to the acute angles of the three-membered ring. goettingen-research-online.de | High reactivity, particularly towards ring-opening reactions. |

| Bond Polarity | Significant polarization of the Si-O and Si-C bonds due to electronegativity differences. | Influences the sites of nucleophilic and electrophilic attack. |

| Reaction Symmetry | Reaction pathways and energy barriers are sensitive to molecular symmetry constraints (e.g., C₂v vs. Cₛ). geologyscience.ru | Substituents can alter stability by controlling allowed reaction coordinates. |

Orbital interactions are fundamental to understanding chemical reactivity, providing insight into the electronic factors that govern reaction mechanisms. kit.edu In any molecule, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy gap and spatial distribution of these orbitals are key predictors of reactivity.

In silaoxiranes, the strained ring structure significantly influences the energy and localization of these FMOs. The interaction between filled (donor) and empty (acceptor) orbitals dictates the flow of electrons in a chemical reaction. uni-muenchen.de Theoretical models show that the most significant interactions occur between the HOMO of a nucleophile and the LUMO of an electrophile (and vice versa). researchgate.net For the this compound ring, the antibonding orbitals (σ*) associated with the strained Si-C and Si-O bonds are expected to be relatively low in energy, making them accessible LUMOs for nucleophilic attack, which initiates ring-opening. Conversely, lone pairs on the oxygen atom contribute to high-energy HOMOs, providing sites for electrophilic attack. The specific energies and shapes of these orbitals are determined through quantum chemical calculations, which are essential for predicting the regioselectivity and stereochemistry of this compound reactions. kit.edu

Bonding Analysis within the this compound Ring System

Density Functional Theory (DFT) Applications in this compound Chemistry

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science. unige.ch It offers a favorable balance between computational cost and accuracy by calculating the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. unige.ch This approach is particularly powerful for studying the structure and reactivity of organic and organometallic compounds. The core of DFT involves solving the Kohn-Sham equations, which use an exchange-correlation functional to approximate the complex quantum mechanical interactions between electrons. magritek.com

A primary application of DFT in chemistry is the elucidation of complex reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can identify stable intermediates and, crucially, the high-energy transition states (TS) that connect them. Techniques like Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state structure correctly links the reactants and products on a given pathway.

DFT studies on the reaction of this compound with aldehydes, such as acetaldehyde (B116499) and benzaldehyde (B42025), have provided detailed mechanistic insights. For the reaction with acetaldehyde, computations revealed two distinct transition states, TS-4Me and TS-5Me, leading to different isomeric products. The calculations showed that the formation of a 2,4-dioxasilolane via TS-5Me has a lower activation barrier than the pathway through TS-4Me, explaining the observed product distribution. Furthermore, analysis of the partial charges in the transition states for the reaction with benzaldehyde showed that the phenyl group stabilizes charge separation, thereby lowering the activation energy compared to the acetaldehyde reaction.

Calculated Transition State Properties for this compound Reactions

| Reactant System | Transition State | Description | Key Finding |

|---|---|---|---|

| This compound + Acetaldehyde | TS-5Me | Leads to the formation of 2,4-dioxasilolane (5Me). | Lower activation energy pathway. |

| This compound + Acetaldehyde | TS-4Me | Leads to the formation of a different isomeric product (4Me). | Higher activation energy pathway. |

| This compound + Benzaldehyde | TS-4Ph | Features increased positive charge on the carbonyl carbon and negative charge on the this compound ring carbon compared to TS-4Me. | Phenyl group resonance stabilizes the TS, lowering the activation energy. |

Beyond identifying the geometry of transition states, DFT is used to calculate their energies, providing a quantitative energetic profile of a reaction pathway. The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, is a critical factor determining the rate of a reaction.

In the study of this compound's reaction with acetaldehyde, DFT calculations using different functionals (M05-2X and B3LYP) and basis sets provided specific activation energies. For example, the M05-2X/6-31+G(d) method calculated the activation energy for the formation of 2,4-dioxasilolane (via TS-5Me) to be 8.6 kcal/mol. These calculations also established the relative thermodynamic stabilities of the intermediates and products, explaining why one isomer, though kinetically favored, might not be the final isolated product if a more stable arrangement exists. DFT computations have also shown that the this compound structure is significantly more stable (by about 20 kcal/mol) than its isomeric sila-carbonyl ylide form, a crucial insight into its fundamental properties.

Calculated Activation Energies (ΔE₀⧧) for this compound + Acetaldehyde Reaction

| Method/Basis Set | Activation Energy for TS-5Me (kcal/mol) | Activation Energy for TS-4Me (kcal/mol) |

|---|---|---|

| M05-2X/6-31+G(d) | 8.6 | 10.9 |

| B3LYP/6-31+G(d) | 18.6 | 22.2 |

| M05-2X/6-311+G(2d) | 9.1 | Not Reported |

| B3LYP/6-311+G(2d) | 19.6 | Not Reported |

Elucidation of this compound Reaction Mechanisms and Transition States

Theoretical Prediction of Spectroscopic Signatures for Silaoxiranes

Computational chemistry provides a powerful means to predict spectroscopic properties, which aids in the identification and characterization of newly synthesized or transient species. Calculating properties like NMR chemical shifts and vibrational frequencies can provide a theoretical spectrum to compare against experimental data.

For silicon-containing compounds, ²⁹Si NMR spectroscopy is a particularly valuable characterization tool. goettingen-research-online.de The chemical shift of a silicon nucleus is highly sensitive to its local electronic environment. Theoretical calculations of ²⁹Si NMR chemical shifts for various silane (B1218182) and siloxane derivatives have shown good agreement with experimental values, validating the computational methods. In the context of silaoxiranes, a high-field shifted ²⁹Si NMR resonance is a characteristic feature. For example, one this compound derivative was reported with a calculated ²⁹Si NMR resonance of -107.1 ppm, which is consistent with the shielded environment of the silicon atom in a strained three-membered ring.

In addition to NMR, the theoretical calculation of vibrational frequencies can predict a molecule's infrared (IR) spectrum. nih.gov Each vibrational mode that results in a change in the molecule's dipole moment is considered IR active. DFT calculations can determine the frequencies and intensities of these modes, generating a theoretical IR spectrum that can be used to assign experimental bands to specific molecular motions, such as ring stretches or bends. While specific, comprehensive theoretical IR spectra for a range of silaoxiranes are not widely published, the methodology is well-established for confirming the structure of related silicon-containing heterocycles.

Computational Analysis of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are crucial for the structural elucidation of novel or transient species. For silicon-containing compounds, the prediction of ²⁹Si, ¹³C, and ¹H chemical shifts is particularly valuable. The standard and most reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed within the framework of Density Functional Theory (DFT). mdpi.comscienceandtechnology.com.vnresearchgate.net This approach allows for the calculation of isotropic shielding constants, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). researchgate.net

The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, and the model used to account for solvent effects. scienceandtechnology.com.vnresearchgate.netnih.gov Studies on a wide range of organosilicon compounds have shown that DFT calculations can reproduce experimental ²⁹Si NMR chemical shifts with good accuracy, making them a reliable tool for identifying silicon environments. rsc.org For instance, a combination of geometry optimization at the M06-L/6-31G** level followed by NMR parameter computation at the PBE/TZ2P(Si)/DZ level has been shown to yield a strong correlation between calculated and experimental ²⁹Si chemical shifts for a variety of R₃Si-X compounds. rsc.org This methodology can be directly applied to silaoxiranes to predict their characteristic NMR signatures. While specific calculations for the parent this compound are not widely published due to its instability, the established protocols ensure that such predictions can be made with a high degree of confidence. researchgate.netrsc.org

Below is a table representing the type of data generated in a computational NMR study, showing a comparison between experimental and calculated ²⁹Si chemical shifts for various silicon compounds, which demonstrates the predictive power of the GIAO-DFT methodology.

Table 1: Comparison of Experimental and Calculated ²⁹Si NMR Chemical Shifts for Representative Organosilicon Compounds

| Compound | Experimental δ(²⁹Si) (ppm) | Calculated δ(²⁹Si) (ppm) | Deviation (ppm) |

|---|---|---|---|

| iPr₃Si–H | -9.0 | -12.0 | -3.0 |

| iPr₃Si–Cl | 32.0 | 35.0 | 3.0 |

| iPr₃Si–OTf | 41.0 | 44.0 | 3.0 |

| Et₃Si(toluene)⁺ | 93.3 | 92.0 | -1.3 |

| Mes₃Si⁺ | 225.5 | 224.0 | -1.5 |

Data adapted from computational studies on silylium (B1239981) ions and related species. rsc.org The strong correlation validates the use of such methods for predicting shifts in unknown species like this compound.

Vibrational Spectroscopy Predictions for Silaoxiranes

Vibrational spectroscopy (Infrared and Raman) is a fundamental technique for identifying molecular functional groups and structures. Theoretical predictions of vibrational spectra are performed by calculating the second derivatives of the energy with respect to the atomic positions, which forms the molecular Hessian matrix. csc.fi Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. csc.firesearchgate.net These calculations, typically done at the DFT level, are essential for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and ring deformations. core.ac.ukrsc.org

For a non-linear molecule like this compound (C₂H₄SiO), the number of normal vibrational modes is given by the formula 3N-6, where N is the number of atoms. libretexts.org With N=8, this compound has 18 fundamental vibrational modes. libretexts.org Computational analysis can predict the frequency and intensity of each of these modes, generating a theoretical spectrum that can be compared with experimental data. This is particularly useful for identifying transient species in complex reaction mixtures.

Table 2: Predicted Vibrational Modes for a Hypothetical this compound Ring

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 2900-3100 | Symmetric and asymmetric stretching of C-H bonds |

| δ(CH₂) | 1400-1450 | Scissoring/bending modes of the methylene (B1212753) groups |

| ν(Si-O) | 850-950 | Stretching of the silicon-oxygen bond in the ring |

| ν(Si-C) | 700-800 | Stretching of the silicon-carbon bonds in the ring |

| Ring Deformation | 400-600 | Breathing and puckering motions of the three-membered ring |

This table presents expected frequency ranges for the key vibrational modes of a this compound molecule based on computational studies of related silicon heterocycles and functional groups. core.ac.uknih.gov

Ring Strain Energy Calculations and Theoretical Assessment

Three-membered rings are inherently strained because their bond angles deviate significantly from the ideal values for sp³-hybridized atoms. vedantu.com This stored potential energy, known as Ring Strain Energy (RSE), is a critical factor governing the stability and chemical reactivity of cyclic molecules. libretexts.orgnumberanalytics.com Silaoxiranes, containing a three-membered Si-C-C or Si-O-C ring, are classic examples of highly strained systems. researchgate.net

Quantification of Strain Energy in this compound and Related Silicon Heterocycles

The most accurate method for quantifying the Ring Strain Energy (RSE) of a cyclic molecule involves the use of hypothetical, balanced chemical equations known as homodesmotic reactions. nih.govnumberanalytics.comstackexchange.com A homodesmotic reaction is designed such that the number of each type of bond and the number of atoms in each state of hybridization are conserved on both the reactant and product sides of the equation. numberanalytics.comchemrxiv.org This approach effectively cancels out most enthalpic contributions, isolating the energy component that is due solely to the strain of the ring. nih.gov The RSE is then calculated as the reaction enthalpy of this hypothetical process. nih.govnumberanalytics.com

Computational studies on a variety of three-membered rings have provided reliable RSE values. For comparison, the RSE of the all-carbon cyclopropane (B1198618) is approximately 27.9 kcal/mol, while its unsaturated analog, cyclopropene, has a much higher RSE of 53.2 kcal/mol. nih.gov Introducing heteroatoms into the ring significantly alters the strain. The RSE of oxirane (epoxide) is about 26.6 kcal/mol. researchgate.net For silicon-containing three-membered rings, the strain is generally higher. The RSE for the parent 1H-silirene ((CH)₂SiH₂) has been calculated to be 40.6 kcal/mol. nih.gov Studies on various three-membered inorganic rings show that RSE tends to increase when descending a group for elements in group 14 (like silicon). researchgate.netnih.gov Given these trends, the RSE of this compound is expected to be substantial, combining the strain effects of a three-membered ring with the specific bond properties of silicon and oxygen.

Table 3: Calculated Ring Strain Energies (RSE) of this compound and Related Three-Membered Rings

| Compound | Ring Atoms | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropane | C, C, C | 27.9 | nih.gov |

| Oxirane | C, C, O | 26.6 | researchgate.net |

| Silirane | C, C, Si | ~28 | nih.gov |

| 1H-Silirene | C, C, Si | 40.6 | nih.gov |

| This compound (estimated) | C, C, Si-O | > 30 | Estimated based on analogs |

Comparative table of RSE values. The value for silirane is from a study on El₂C rings where El=Si. nih.gov The RSE of this compound is estimated to be high, reflecting the inherent instability of the ring system.

Advanced Research Topics and Future Directions in Silaoxirane Chemistry

Comparative Studies with Analogous Carbon and Heteroatom Systems

To fully appreciate the unique chemistry of silaoxiranes, it is essential to compare them with their more common carbon-based counterparts, epoxides, and to analyze the role of ring strain within the broader context of three-membered ring systems.

Silaoxiranes and organic epoxides (oxiranes) share a foundational three-membered ring structure, which dictates much of their chemical behavior. youtube.comwikipedia.org Both classes of compounds are characterized by substantial ring strain, making them significantly more reactive than their acyclic ether analogues. wikipedia.orgmasterorganicchemistry.comyoutube.com This reactivity drives their participation in a variety of ring-opening reactions. youtube.commasterorganicchemistry.com

Structurally, the primary difference lies in the substitution of a carbon atom with a silicon atom. This change introduces longer Si-C and Si-O bonds compared to the C-C and C-O bonds in epoxides, and different bond angles. While the internal C-C-O angles in an epoxide are approximately 60°, the C-Si-O geometry in silaoxirane is also highly constrained. masterorganicchemistry.com Computationally, it has been suggested that ethylene (B1197577) oxide (a simple epoxide) has less ring strain than its all-carbon analogue, cyclopropane (B1198618), partly because the "relaxed" C-O-C bond angle is naturally smaller than a tetrahedral C-C-C angle. stackexchange.com A similar effect, influenced by the larger atomic radius and different electronic properties of silicon, governs the stability and geometry of the this compound ring.

In terms of reactivity, both epoxides and silaoxiranes are susceptible to nucleophilic and electrophilic attack, leading to ring-opening. chemistrysteps.comyoutube.com Epoxides can be opened under both acidic and basic conditions. masterorganicchemistry.comchemistrysteps.com Under acidic conditions, the oxygen is first protonated, making it a better leaving group and facilitating attack by even weak nucleophiles at the more substituted carbon (an SN1-like mechanism). youtube.comyoutube.com Under basic conditions (with strong nucleophiles), the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. chemistrysteps.comyoutube.com

Theoretical studies on silaoxiranes suggest analogous reactivity pathways. They are often proposed as key intermediates in the reactions of silylenes or silylenoids with carbonyl compounds. acs.orgfigshare.com For instance, a this compound intermediate can subsequently react with another molecule of an aldehyde, leading to larger ring systems like 2,4-dioxasilolanes or 2,5-dioxasilolanes. acs.org The pathway of this subsequent reaction (i.e., whether the Si-C or Si-O bond of the this compound cleaves) is determined by kinetic and thermodynamic factors, highlighting the nuanced reactivity of the this compound ring. acs.org

Three-membered rings, such as cyclopropane, epoxides, and silaoxiranes, are inherently strained due to the severe deviation of their internal bond angles from the ideal values for sp³-hybridized atoms (109.5°). libretexts.orgwikipedia.org This strain is a combination of angle strain (from compressed bond angles) and torsional strain (from eclipsing interactions of substituents). libretexts.org The high ring strain energy makes these molecules "spring-loaded" and prone to reactions that relieve this strain by opening the ring. masterorganicchemistry.comwikipedia.org

The strain energy can be quantified by measuring the heat of combustion per methylene (B1212753) (CH₂) group and comparing it to a strain-free acyclic reference. libretexts.org This analysis reveals significant strain in small rings.

| Compound | Ring Size | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) |

| Cyclopropane | 3 | 27.5 | 115 |

| Cyclobutane | 4 | 26.3 | 110 |

| Cyclopentane | 5 | 6.2 | 26 |

| Cyclohexane | 6 | 0 | 0 |

| Oxirane (Epoxide) | 3 | ~27.3 | ~114 |

Data sourced from multiple chemical references, including masterorganicchemistry.comlibretexts.orgwikipedia.org. Values are approximate and can vary slightly based on the method of determination.

This compound vs. Organic Epoxides: Structural and Reactivity Parallels

Exploration of Novel this compound Derivatives

A key frontier in this compound chemistry is moving beyond simple, transient species to the synthesis and application of more complex and stable derivatives.

The synthesis of functionalized silaoxiranes is challenging due to the ring's inherent instability. researchgate.netpremc.org Success often relies on kinetic or thermodynamic stabilization. A common strategy is the use of sterically demanding substituents on the silicon atom to physically shield the reactive ring. The bulky tris(trimethylsilyl)silyl group, often abbreviated as Tsi, has proven effective in protecting this compound derivatives, allowing for their isolation and characterization. scispace.comresearchgate.net

One of the primary routes to silaoxiranes involves the reaction of a silylene (R₂Si:) or a silylenoid (a silylene complexed with a salt) with a carbonyl compound like an aldehyde or ketone. acs.orgfigshare.com By choosing functionalized aldehydes or ketones as starting materials, one can, in principle, generate silaoxiranes with corresponding functional groups on the carbon atom of the ring. For example, the reaction of a chlorosilylenoid with acetaldehyde (B116499) and benzaldehyde (B42025) has been shown through theoretical studies to proceed via a this compound intermediate. acs.org

Another important synthetic precursor is the N-heterocyclic carbene (NHC) stabilized dichlorosilylene (B1217353), (NHC)SiCl₂. nih.gov These compounds are stable sources of silylene and have been used as starting materials for synthesizing rare organosilicon compounds, including high-strain systems like silaoxiranes. nih.gov The presence of chloro-substituents on the silicon offers a handle for further functionalization through metathesis reactions. nih.gov

The high reactivity that makes silaoxiranes difficult to isolate also makes them excellent building blocks for constructing more complex molecules. Their ability to undergo ring-opening and subsequent reactions is a powerful tool for synthesis. Research has demonstrated that this compound intermediates can react further with aldehydes to form larger, five-membered 2,5-dioxasilolane or 2,4-dioxasilolane rings. acs.orgfigshare.com This represents a direct method of incorporating the Si-C-O unit derived from a this compound into a more elaborate heterocyclic framework.

Looking to the future, there is potential for silaoxiranes to be used as monomers in polymerization reactions, analogous to how ethylene oxide is polymerized to form polyethylene (B3416737) glycol. wikipedia.orgebi.ac.uk The ring-opening polymerization of functionalized silaoxiranes could lead to novel polysiloxanes with unique structures and properties, a significant departure from polymers made via traditional condensation methods. Developing controlled polymerization techniques, such as living radical polymerization, could allow for the synthesis of polymers with narrow molecular weight distributions and tailored architectures. mdpi.combeilstein-journals.org This remains a largely unexplored area that could have applications in materials science. nationalpolymer.com

Q & A

Q. What are the established synthesis methods for Silaoxirane, and how do reaction parameters influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves ring-opening reactions of silicon-containing precursors or cyclization of siloxane derivatives. Key parameters include temperature, solvent polarity, and catalyst selection (e.g., Lewis acids). To optimize yield and purity, researchers should employ fractional distillation coupled with NMR and GC-MS for real-time monitoring . Experimental protocols should reference prior methodologies (e.g., solvent-free conditions for reduced side reactions) while systematically varying one parameter at a time to isolate effects .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Infrared (IR) spectroscopy identifies Si-O-C vibrational modes, while Si NMR resolves silicon environments. For structural confirmation, X-ray crystallography is preferred. Researchers must cross-validate spectral data with computational simulations (e.g., DFT for vibrational frequencies) and compare results to established databases (e.g., Cambridge Structural Database). Ambiguities in peak assignments require iterative refinement of experimental conditions and consultation of peer-reviewed spectral libraries .

Q. How do temperature and solvent polarity affect this compound’s stability, and what experimental approaches are used to study this?

Methodological Answer: Stability studies should use accelerated degradation experiments under controlled environments. For example, thermogravimetric analysis (TGA) quantifies thermal decomposition, while UV-Vis spectroscopy monitors changes in absorbance under varying solvent polarities (e.g., water vs. toluene). Researchers must document time-dependent degradation profiles and apply Arrhenius kinetics to extrapolate shelf-life predictions. Replicates (n ≥ 3) and statistical error bars are critical to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reactivity reported across studies?

Methodological Answer: Systematic meta-analysis of literature is essential. Identify variables such as catalyst loading, substrate ratios, or atmospheric conditions (e.g., moisture exclusion) that may explain discrepancies. Replicate conflicting experiments under standardized protocols, and apply multivariate regression to isolate confounding factors. Peer consultation and pre-publication data sharing can resolve methodological inconsistencies .

Q. What computational models best predict this compound’s behavior in novel reaction systems, and how can these models be experimentally validated?

Methodological Answer: Density Functional Theory (DFT) models Si-O bond dissociation energies and transition states. To validate, compare predicted activation energies with experimental kinetic data (e.g., Eyring plots from temperature-dependent rate studies). Hybrid QM/MM approaches improve accuracy for solvated systems. Researchers should publish raw computational input/output files to enable peer verification .

What frameworks (e.g., FINER criteria) can evaluate the feasibility of proposed this compound research questions?

Methodological Answer: Apply the FINER framework:

- Feasible : Ensure access to specialized equipment (e.g., gloveboxes for air-sensitive reactions).

- Interesting : Align with gaps in ring-strained heterocycle reactivity.

- Novel : Explore understudied applications (e.g., catalysis or polymer chemistry).

- Ethical : Adhere to safety protocols for handling volatile siloxanes.

- Relevant : Address sustainability (e.g., biodegradable alternatives). Pilot studies and stakeholder feedback refine scope .

Q. How can researchers design experiments to isolate this compound’s electronic effects from steric factors in catalytic applications?

Methodological Answer: Use sterically hindered analogs (e.g., tert-butyl-substituted derivatives) to decouple electronic and steric contributions. Electrochemical methods (e.g., cyclic voltammetry) quantify electronic effects, while X-ray crystallography or molecular dynamics simulations assess steric bulk. Control experiments with isotopically labeled substrates (e.g., O) further clarify mechanistic pathways .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., yields under varying catalysts) with statistical significance (p-values).

- Figures : Use Arrhenius plots for kinetic data or molecular orbitals for computational results.

- References : Cite primary literature (avoid reviews) and ensure DOI links for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.